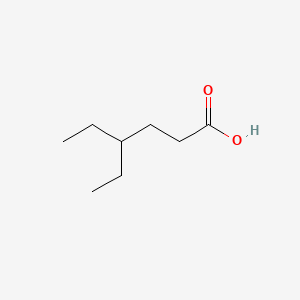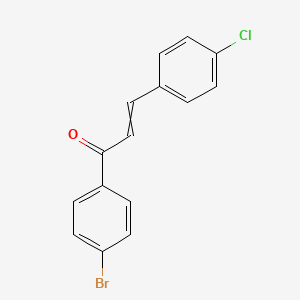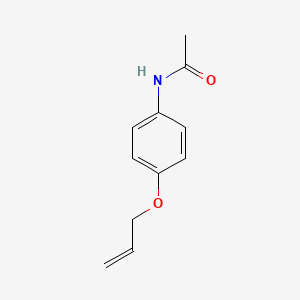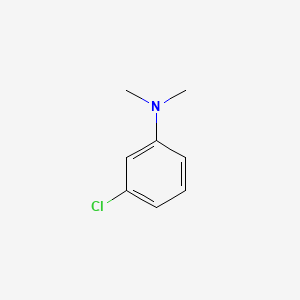
2-Piperidinepropanol
Descripción general
Descripción
2-Piperidinepropanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Piperidinas Biológicamente Activas
2-Piperidinepropanol: sirve como precursor en la síntesis de varios derivados de piperidina biológicamente activos. Estos derivados son cruciales en el desarrollo de nuevos fármacos debido a su presencia en muchas clases de medicamentos y alcaloides . La versatilidad del compuesto permite la creación de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas a través de reacciones intra e intermoleculares .
Aplicaciones Farmacológicas
Los derivados de piperidina, incluidos los derivados de This compound, exhiben una amplia gama de actividades farmacológicas. Se utilizan en aplicaciones terapéuticas como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .
Propiedades Anticancerígenas
Específicamente, los derivados de This compound han mostrado promesa en la investigación del cáncer. Actúan sobre varias vías de señalización cruciales para el desarrollo del cáncer, como STAT-3, NF-κB, PI3k / Akt, JNK / p38-MAPK y TGF-β / SMAD, proporcionando potencial terapéutico contra cánceres como mama, próstata, colon, pulmón y ovario .
Catálisis en Síntesis Orgánica
En la síntesis orgánica, This compound se puede utilizar como catalizador quiral o cocatalizador. Ha participado en la síntesis de derivados de piperidina enantioméricamente enriquecidos, que son importantes para crear medicamentos con configuraciones estereoquímicas específicas .
Desarrollo de Antidepresivos
Se han estudiado los derivados de This compound por sus efectos antidepresivos. Estos compuestos pueden influir en los sistemas de neurotransmisores en el cerebro, ofreciendo potencial como nuevos tratamientos para la depresión y otros trastornos del estado de ánimo .
Agentes Neuroprotectores
La investigación ha indicado que los derivados de piperidina pueden tener propiedades neuroprotectoras. Esto hace que This compound sea un compuesto valioso para desarrollar tratamientos para enfermedades neurodegenerativas como el Alzheimer y la enfermedad de Parkinson .
Mecanismo De Acción
Target of Action
2-Piperidinepropanol, also known as Biperiden, primarily targets the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems .
Mode of Action
Biperiden acts as a muscarinic antagonist . It competes with acetylcholine at the muscarinic receptors in the corpus striatum, restoring the balance . This interaction with its targets leads to changes in the nervous system, alleviating symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs .
Biochemical Pathways
Biperiden affects several crucial signaling pathways. For instance, it regulates the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB pathways . These pathways are essential for the establishment of various conditions such as cancers . The regulation of these pathways by Biperiden leads to various downstream effects, including the inhibition of cell migration and cell cycle arrest .
Result of Action
The molecular and cellular effects of Biperiden’s action include antisecretory, antispasmodic, and mydriatic effects . Additionally, it possesses nicotinolytic activity . The compound is effective in treating acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents .
Análisis Bioquímico
Biochemical Properties
2-Piperidinepropanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its metabolism and subsequent production of metabolites. Additionally, this compound can interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic or produce adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is generally uneven, with higher concentrations observed in tissues with high blood perfusion .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can also localize to other cellular compartments such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be influenced by its localization, with different effects observed depending on the subcellular compartment it resides in. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles .
Propiedades
IUPAC Name |
3-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCTXVMRFKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24448-89-3 | |
| Record name | 2-Piperidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PIPERIDINEPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KDK4ZD39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



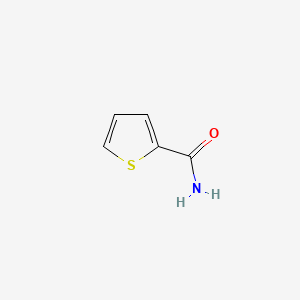
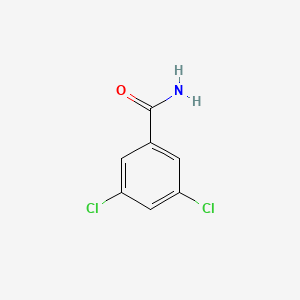
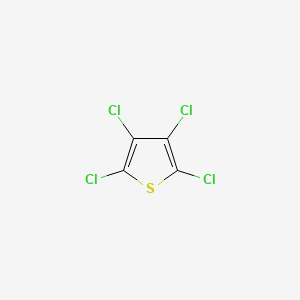
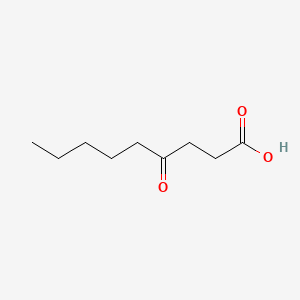

![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
